molecular formula C10H15BrN2O B13014112 1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol

1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol

Cat. No.: B13014112
M. Wt: 259.14 g/mol
InChI Key: OQBDVHBJOFENCE-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol is a β-amino alcohol derivative featuring a 3-bromopyridinyl substituent and an isopropylaminoethanol backbone. This compound is structurally characterized by a pyridine ring substituted with bromine at the 3-position, linked to an ethanolamine chain modified with an isopropyl group.

The bromine atom on the pyridine ring likely enhances steric and electronic properties, influencing reactivity and binding interactions.

Properties

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

1-(3-bromopyridin-2-yl)-2-(propan-2-ylamino)ethanol

InChI

InChI=1S/C10H15BrN2O/c1-7(2)13-6-9(14)10-8(11)4-3-5-12-10/h3-5,7,9,13-14H,6H2,1-2H3

InChI Key

OQBDVHBJOFENCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C1=C(C=CC=N1)Br)O

Origin of Product

United States

Preparation Methods

Bromination of Pyridine Derivative

The initial step involves selective bromination of a pyridine precursor, often 2-aminopyridine or 3-hydroxypyridine derivatives, to install the bromine atom at the 3-position. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

  • For example, 3-pyridin-2-ol can be brominated to 3-bromo-2-hydroxypyridine, which serves as a key intermediate.

Synthesis of 2-(Isopropylamino)ethanol Moiety

The amino alcohol side chain is introduced by reacting appropriate amino precursors with ethylene oxide or haloethanol derivatives.

  • A common method involves nucleophilic substitution of 2-bromoethanol with isopropylamine to form 2-(isopropylamino)ethanol.

Coupling of Bromopyridinyl and Amino Alcohol Units

The coupling step can be performed via nucleophilic aromatic substitution or reductive amination, depending on the functional groups present.

  • One reported method involves reacting 3-bromopyridin-2-yl derivatives with 2-(isopropylamino)ethanol under basic conditions to form the target compound.

  • Alternative approaches include reductive amination of 3-bromopyridine-2-carbaldehyde with isopropylamine followed by hydroxylation to introduce the ethanol group.

Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Bromination of pyridine NBS or Br2, inert atmosphere, 0–60 °C 70–85 Selective bromination at 3-position
Amino alcohol synthesis Isopropylamine + 2-bromoethanol, DMF, 60–120 °C 75–90 Nucleophilic substitution
Coupling reaction Base (e.g., K2CO3), DMF, inert atmosphere 65–80 Formation of amino alcohol linkage

Alternative Synthetic Routes

  • Ether formation route: Synthesis of 2-(2-bromopyridin-3-yloxy)ethanol from 2-bromo-3-hydroxypyridine and 2-bromoethanol under basic conditions in N,N-dimethylformamide (DMF) at elevated temperatures (60–120 °C) with potassium carbonate as base. This intermediate can be further functionalized to introduce the isopropylamino group.

  • Lactam and amide intermediates: More complex synthetic routes involve preparing lactam or amide intermediates from brominated pyridinyl ketones, followed by reaction with amino alcohols and subsequent functional group transformations.

Research Findings and Optimization

  • The choice of solvent (commonly DMF or dichloromethane) and base (potassium carbonate, triethylamine) significantly affects the yield and selectivity of the bromination and coupling steps.

  • Inert atmosphere conditions (nitrogen or argon) are often employed to prevent side reactions during bromination and coupling.

  • Temperature control is critical; bromination is typically performed at lower temperatures (0–60 °C) to avoid over-bromination, while coupling reactions may require higher temperatures (up to 120 °C) for completion.

  • Purification of intermediates by crystallization or chromatography enhances the overall yield and purity of the final product.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Direct bromination + coupling Pyridine derivative + isopropylamine NBS/Br2, K2CO3, DMF, inert atmosphere Straightforward, good yields Requires careful temperature control
Ether intermediate route 2-bromo-3-hydroxypyridine + 2-bromoethanol K2CO3, DMF, 60–120 °C High regioselectivity Multi-step, longer synthesis
Lactam/amide intermediate Brominated pyridinyl ketones Triethylamine, DMSO, oxalyl chloride Enables complex modifications More complex, lower overall yield

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the brominated pyridine ring to a more reduced form.

    Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the isopropylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

The cyano-pyridinyl propenoate derivative () exhibits distinct reactivity due to its conjugated cyano group (IR: 2180 cm⁻¹), absent in the ethanolamine-based compounds .

Biological Relevance: Ethanolamine linkers, such as 2-(isopropylamino)ethanol, are associated with enhanced anti-tumor activity in NO donor hybrids, outperforming N-methyl-2-hydroxyethylamine or pyrrolidinol variants . Atrazine, while sharing an isopropylamino group, lacks the ethanolamine backbone and is structurally divergent, emphasizing the role of the ethanolamine moiety in pharmacological applications .

Physicochemical Properties :

  • The benzofuran analogue () displays optical activity ([α]D20 –20.28°), suggesting enantioselective synthesis routes applicable to the target compound .
  • Crystallographic data for the dimethoxyphenyl derivative () confirm planar aromatic systems, which may influence stacking interactions in biological targets .

Biological Activity

1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a bromopyridine moiety, which is known for its ability to interact with various biological targets. The isopropylamino group contributes to its pharmacological properties by enhancing solubility and bioavailability.

Anticancer Activity

Recent studies have demonstrated that 1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol exhibits broad antitumor activities . In the National Cancer Institute (NCI) anticancer assay, it showed a mean growth inhibition of 40% , indicating a promising potential as an anticancer agent. The compound was particularly effective against various cancer cell lines, including breast, lung, and colon cancer cells.

Table 1: Anticancer Activity of 1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol

Cell LineIC50 (µM)
MCF-7 (Breast)2.93 ± 0.47
A549 (Lung)113.3
H441 (Lung)185.5

The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, it significantly increased the levels of active caspase-3 and caspase-9, indicating that it triggers the intrinsic apoptotic pathway.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects . In vitro assays demonstrated that it inhibited LPS-induced nitric oxide (NO) secretion in RAW264.7 macrophages without significant cytotoxicity at concentrations up to 6 µM . This suggests a potential role in managing inflammatory diseases.

Table 2: Anti-inflammatory Activity Assessment

Treatment Concentration (µM)NO Secretion (% Inhibition)
650%
3075%

The biological activity of 1-(3-Bromopyridin-2-yl)-2-(isopropylamino)ethanol can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis:

  • Apoptosis Induction : The compound promotes apoptosis by upregulating pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2), leading to a significant increase in the Bax/Bcl-2 ratio.
  • VEGFR-2 Inhibition : It has been noted for its inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with an IC50 value of 435 nM , which is crucial for tumor angiogenesis.

Case Studies

Several studies have investigated the efficacy of this compound:

  • In Vivo Studies : Animal models treated with this compound showed significant tumor regression without severe toxicity, supporting its potential as a therapeutic agent.
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound resulted in an increase in cells arrested at the G2/M phase, indicating disruption of normal cell cycle progression.

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